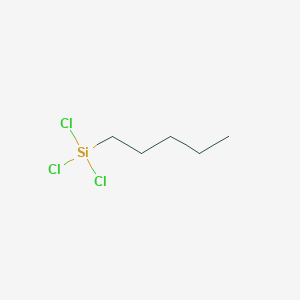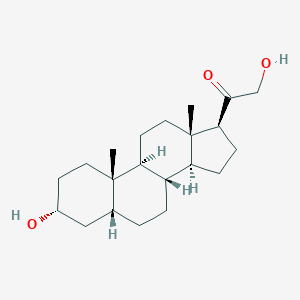
Tetrahydrodeoxycorticosterone
Overview
Description
Acitretin sodium is a second-generation retinoid, primarily used in the treatment of severe psoriasis and other skin disorders. It is a metabolite of etretinate and is known for its ability to regulate the growth and differentiation of skin cells. Acitretin sodium is taken orally and is known for its effectiveness in cases where other treatments have failed .
Mechanism of Action
Tetrahydrodeoxycorticosterone, also known as 3alpha,21-Dihydroxy-5beta-pregnan-20-one or Tetrahydro 11-Deoxycorticosterone, is an endogenous neurosteroid . This article aims to provide a comprehensive understanding of its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary target of this compound is the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
This compound acts as a potent positive allosteric modulator of the GABA A receptor . This means it enhances the receptor’s response to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain .
Pharmacokinetics
It is known that its levels in plasma and brain increase during stress .
Result of Action
The potentiation of GABA A receptors by this compound results in sedative, anxiolytic, and anticonvulsant effects . Changes in the normal levels of this steroid, particularly during pregnancy and menstruation, may be involved in some types of epilepsy and premenstrual syndrome, as well as stress, anxiety, and depression .
Action Environment
Environmental factors, such as stress, can influence the action of this compound. Stress increases its concentration in plasma and the brain, which can enhance its modulatory effects on GABA A receptors .
Biochemical Analysis
Biochemical Properties
Tetrahydrodeoxycorticosterone is a potent positive allosteric modulator of the GABA A receptor . It interacts with the GABA A receptor, enhancing the GABA-mediated Cl- currents . This interaction is distinct from the GABA, benzodiazepine, barbiturate, and picrotoxin binding sites .
Cellular Effects
This compound has potent neuroinhibitory properties . It reduces neuronal excitability by augmenting tonic αβδ receptor currents . It also influences cell function by modulating a variety of immune and nonimmune cell functions, including extravasation and migration .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the GABA A receptor . It acts as a positive allosteric modulator, enhancing the effects of GABA on the receptor . This modulation results in increased chloride current, leading to hyperpolarization of the neuron and decreased neuronal excitability .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce neuronal excitability
Metabolic Pathways
This compound is involved in the steroidogenesis metabolic pathway . It is synthesized from the adrenal hormone deoxycorticosterone by the action of two enzymes, 5α-reductase type I and 3α-hydroxysteroid dehydrogenase .
Subcellular Localization
As a neurosteroid, it is likely to be found in high concentrations in the brain and nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acitretin sodium involves several steps. One common method includes the reaction of 3-formyl-crotonic acid butyl ester with 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-2,4-diene-l-triphenyl phosphonium bromide in the presence of a mild inorganic base. The resultant compound is then treated with iodine to isomerize the undesired cis intermediate to the trans isomer. This process yields acitretin with high isomeric purity .
Industrial Production Methods
Industrial production of acitretin sodium often involves the use of advanced techniques to ensure high purity and yield. The process typically includes the use of hydrophilic surface modifiers and aqueous grinding or milling to enhance the bioavailability of the compound .
Chemical Reactions Analysis
Types of Reactions
Acitretin sodium undergoes various chemical reactions, including:
Oxidation: Acitretin can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert acitretin to its cis isomer.
Substitution: Acitretin can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Strong nucleophiles such as sodium methoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various isomers and metabolites of acitretin, which can have different biological activities and properties .
Scientific Research Applications
Acitretin sodium has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Etretinate: A precursor to acitretin, known for its longer half-life and higher risk of side effects.
Tretinoin: Another retinoid used in the treatment of acne and other skin conditions.
Isotretinoin: Used primarily for severe acne, with a different mechanism of action compared to acitretin.
Uniqueness of Acitretin Sodium
Acitretin sodium is unique due to its shorter half-life compared to etretinate, making it a safer option for long-term use. Its ability to bind to multiple retinoid receptors and its effectiveness in treating severe psoriasis make it a valuable therapeutic agent .
Properties
IUPAC Name |
2-hydroxy-1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-18,22-23H,3-12H2,1-2H3/t13-,14+,15-,16-,17-,18+,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKYBWRSLLXBOW-GDYGHMJCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017258 | |
| Record name | 3-alpha,21-Dihydroxy-5-alpha-pregnan-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tetrahydrodeoxycorticosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000879 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
567-02-2, 567-03-3 | |
| Record name | Allotetrahydrodeoxycorticosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=567-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3alpha,21-Dihydroxy-5alpha-pregnan-20-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-alpha,21-Dihydroxy-5-alpha-pregnan-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3α,21-dihydroxy-5α-pregnan-20-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetrahydrodeoxycorticosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000879 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B129417.png)
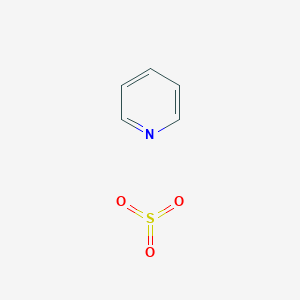
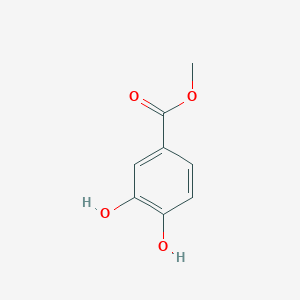
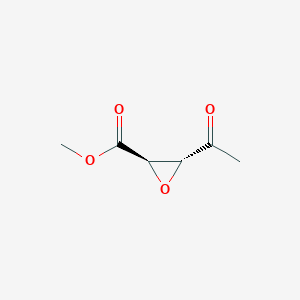
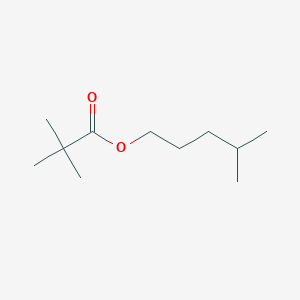
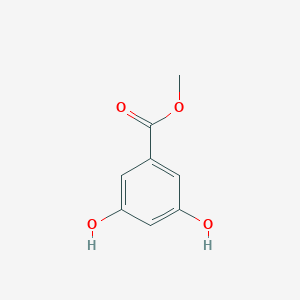
![Methyl 7-[2-[2-(8-methoxycarbonyl-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propan-2-ylperoxy]propan-2-yl]-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate](/img/structure/B129439.png)
